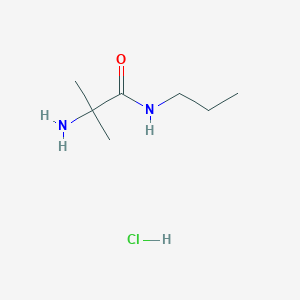![molecular formula C15H20O5S B2856062 2-[(1,1-Dioxothiolan-3-yl)methoxy]-4-propoxybenzaldehyde CAS No. 2411266-99-2](/img/structure/B2856062.png)
2-[(1,1-Dioxothiolan-3-yl)methoxy]-4-propoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1,1-Dioxothiolan-3-yl)methoxy]-4-propoxybenzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DTBP or 2-[(3-thioxo-1,3-dihydro-1,3-benzothiazol-2-yl)methoxy]-4-propoxybenzaldehyde. It is a yellow crystalline powder with a molecular weight of 347.42 g/mol.
Mécanisme D'action
DTBP acts as a fluorescence quencher by accepting excited-state energy from a fluorophore and dissipating it as heat. The mechanism of fluorescence quenching involves the transfer of energy from the excited state of the fluorophore to the ground state of DTBP. This process is known as non-radiative energy transfer or fluorescence resonance energy transfer (FRET).
Biochemical and Physiological Effects
DTBP has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that does not interact with biological molecules such as proteins, nucleic acids, or lipids.
Avantages Et Limitations Des Expériences En Laboratoire
DTBP has several advantages for lab experiments. It is a stable compound that can be stored for long periods without degradation. It is also easy to synthesize and purify. Moreover, DTBP has a high molar extinction coefficient and a large Stokes shift, making it an ideal fluorescence quencher for studying protein-protein interactions.
However, DTBP has some limitations for lab experiments. It has a relatively low quantum yield, which means that it is not an efficient fluorescence quencher. Moreover, DTBP has a limited range of excitation and emission wavelengths, which may restrict its use in certain experiments.
Orientations Futures
There are several future directions for research on DTBP. One area of interest is the development of new biosensors using DTBP as a fluorescence quencher. Another area of research is the use of DTBP in the study of protein-ligand interactions. Moreover, DTBP can be used as a tool for investigating the structure and function of membrane proteins. Finally, DTBP can be used in the development of new drugs for treating various diseases.
Méthodes De Synthèse
DTBP can be synthesized by reacting 2-hydroxy-4-propoxybenzaldehyde with 2-mercapto-3H-benzothiazol-3-one in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by recrystallization using a suitable solvent such as ethanol or ethyl acetate.
Applications De Recherche Scientifique
DTBP has potential applications in various fields of scientific research. It is primarily used as a fluorescence quencher for studying protein-protein interactions, protein-nucleic acid interactions, and protein-lipid interactions. DTBP can also be used as a probe for studying enzyme kinetics and for measuring the binding affinity of ligands to proteins. Moreover, DTBP has been used in the development of biosensors for detecting various biomolecules such as glucose, cholesterol, and uric acid.
Propriétés
IUPAC Name |
2-[(1,1-dioxothiolan-3-yl)methoxy]-4-propoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5S/c1-2-6-19-14-4-3-13(9-16)15(8-14)20-10-12-5-7-21(17,18)11-12/h3-4,8-9,12H,2,5-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWXZQHUFBHECV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C=O)OCC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1,1-Dioxothiolan-3-yl)methoxy]-4-propoxybenzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2855982.png)


![N-(3-chloro-2-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2855985.png)
![Butyl 4-(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)benzoate](/img/structure/B2855988.png)
![N-[cyano(3,4-dichlorophenyl)methyl]-3,3,3-trifluoropropanamide](/img/structure/B2855989.png)
![2-[[(2R)-Pyrrolidin-2-yl]methyl]-1,2-thiazolidine 1,1-dioxide;hydrochloride](/img/structure/B2855990.png)
![2-(2-(4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2855992.png)
![methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate](/img/structure/B2855993.png)
![1-[(2-Methyl-5-nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B2855994.png)


![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2855998.png)
